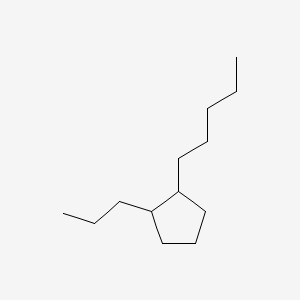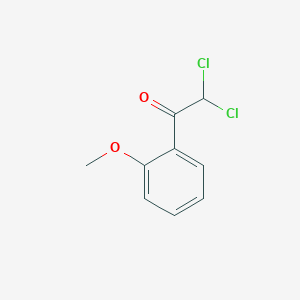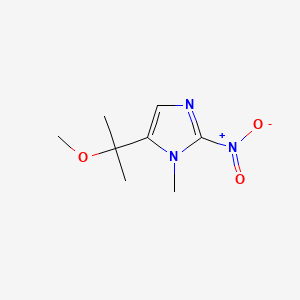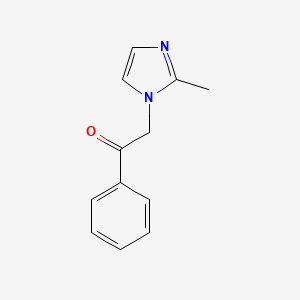
1-Pentyl-2-propylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-2-propylcyclopentane is an organic compound with the molecular formula C13H26 . It is a cycloalkane, which means it contains a ring of carbon atoms. This compound is characterized by a cyclopentane ring substituted with a pentyl group at the first carbon and a propyl group at the second carbon .
Preparation Methods
The synthesis of 1-Pentyl-2-propylcyclopentane can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentane with pentyl and propyl halides in the presence of a strong base such as sodium hydride . The reaction conditions typically include an inert atmosphere and anhydrous solvents to prevent unwanted side reactions . Industrial production methods may involve catalytic hydrogenation of the corresponding alkenes or alkynes under high pressure and temperature .
Chemical Reactions Analysis
1-Pentyl-2-propylcyclopentane undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Pentyl-2-propylcyclopentane has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Researchers use it to investigate the metabolic pathways of cycloalkanes in living organisms.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Pentyl-2-propylcyclopentane involves its interaction with specific molecular targets and pathways. In biological systems, it may undergo enzymatic oxidation to form reactive intermediates that can interact with cellular components . The exact molecular targets and pathways depend on the specific context of its use and the organisms involved .
Comparison with Similar Compounds
1-Pentyl-2-propylcyclopentane can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and their substituted derivatives . Unlike cyclopentane, which is unsubstituted, this compound has two alkyl groups that influence its chemical properties and reactivity . Cyclohexane, on the other hand, has a six-membered ring, which affects its stability and conformational behavior . The unique substitution pattern of this compound makes it a valuable compound for studying the effects of alkyl groups on cycloalkane chemistry .
Properties
CAS No. |
62199-51-3 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
1-pentyl-2-propylcyclopentane |
InChI |
InChI=1S/C13H26/c1-3-5-6-9-13-11-7-10-12(13)8-4-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
MTKGHPSAELTIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC1CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)

![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid](/img/structure/B13939765.png)
![Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939769.png)
![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)

![3,5-Dichloro-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939786.png)

![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)

![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)

